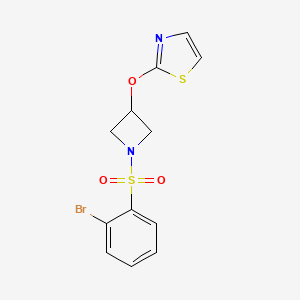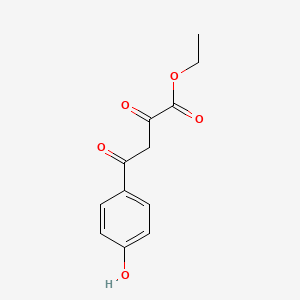
Sigma-1 receptor antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シグマ-1受容体拮抗薬1は、ユニークなリガンド作動型シャペロンタンパク質であるシグマ-1受容体の強力かつ選択的な拮抗薬です。 この化合物は、シグマ-1受容体に対する高い結合親和性と、特に神経因性疼痛の治療における潜在的な治療用途により、大きな注目を集めています .
2. 製法
合成経路と反応条件: シグマ-1受容体拮抗薬1の合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む複数のステップを伴います。正確な合成経路は異なる場合がありますが、一般的には以下が含まれます。
コア構造の形成: このステップでは、環化または縮合などの有機反応のシリーズを通じて、分子のコア骨格が構築されます。
官能基の修飾: シグマ-1受容体に対する結合親和性と選択性を高める官能基の導入。これには、ハロゲン化、アルキル化、またはアシル化などの反応が含まれる場合があります。
最終的なカップリング: 最後のステップは、通常、化合物の活性に不可欠な特定の側鎖または部分とコア構造をカップリングすることを伴います。
工業生産方法: シグマ-1受容体拮抗薬1の工業生産は、高収率と純度を確保するために、合成経路の最適化を伴う可能性があります。これには以下が含まれます。
反応のスケールアップ: 温度、圧力、溶媒系などの反応条件を調整して、バッチサイズを大きくします。
精製プロセス: 結晶化、蒸留、またはクロマトグラフィーなどの技術を使用して最終生成物を精製します。
品質管理: 規制基準への適合性と一貫性を確保するために、厳格な品質管理対策を実施します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sigma-1 receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of organic reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and selectivity towards the sigma-1 receptor. This may involve reactions like halogenation, alkylation, or acylation.
Final Coupling: The final step often involves coupling the core structure with specific side chains or moieties that are crucial for the compound’s activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent systems to accommodate larger batch sizes.
Purification Processes: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
反応の種類: シグマ-1受容体拮抗薬1は、以下を含むさまざまな化学反応を受けることができます。
酸化: 分子への酸素原子の導入。電子特性と反応性を変化させる可能性があります。
還元: 酸素原子の除去または水素原子の付加。化合物の安定性と活性を変更する可能性があります。
置換: ある官能基を別の官能基に置き換える。化合物の結合親和性と選択性を微調整する可能性があります。
一般的な試薬と条件:
酸化剤: 酸化反応用の過マンガン酸カリウムや三酸化クロムなど。
還元剤: 還元反応用の水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: 置換反応用のハロゲン化物や有機金属試薬など。
主要な生成物: これらの反応によって形成される主要な生成物は、関与する特定の官能基によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
4. 科学研究への応用
シグマ-1受容体拮抗薬1は、科学研究に幅広く応用されています。
化学: さまざまな化学プロセスと相互作用におけるシグマ-1受容体の役割を研究するためのツール化合物として使用されます。
生物学: 細胞成長、アポトーシス、シグナル伝達を含む細胞プロセスへの影響について調査されています。
医学: 神経因性疼痛、神経変性疾患、精神疾患などの状態の治療における治療の可能性が探求されています
産業: 新しい医薬品や治療薬の開発における潜在的な用途。
科学的研究の応用
Sigma-1 receptor antagonist 1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the sigma-1 receptor’s role in various chemical processes and interactions.
Biology: Investigated for its effects on cellular processes, including cell growth, apoptosis, and signal transduction.
Medicine: Explored for its therapeutic potential in treating conditions like neuropathic pain, neurodegenerative diseases, and psychiatric disorders
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
作用機序
シグマ-1受容体拮抗薬1がその効果を発揮するメカニズムには、小胞体にあるシャペロンタンパク質であるシグマ-1受容体への結合が含まれます。この結合は、イオンチャネルやGタンパク質共役受容体を含むさまざまなクライアントタンパク質との受容体の相互作用を調節します。シグマ-1受容体を拮抗することにより、この化合物は以下を実行できます。
オピオイドシグナルの増強: オピオイド鎮痛薬の有効性を高めます。
NMDAR応答の減少: 神経因性疼痛に関連する興奮毒性と感覚過敏を軽減します.
6. 類似の化合物との比較
シグマ-1受容体拮抗薬1は、シグマ-1受容体に対する高い結合親和性と選択性でユニークです。同様の化合物には以下が含まれます。
BD1047: 同様の用途を持つ別のシグマ-1受容体拮抗薬ですが、結合親和性と薬物動態特性が異なります。
BD1063: シグマ-1受容体の機能と潜在的な治療効果に関連する研究で使用されていることが知られています。
これらの化合物と比較して、シグマ-1受容体拮抗薬1は、効力と選択性に関して独自のプロフィールを提供し、研究と治療の両方のコンテキストで貴重なツールとなっています。
類似化合物との比較
Sigma-1 receptor antagonist 1 is unique in its high binding affinity and selectivity for the sigma-1 receptor. Similar compounds include:
BD1047: Another sigma-1 receptor antagonist with similar applications but different binding affinities and pharmacokinetic properties.
BD1063: Known for its use in research related to sigma-1 receptor functions and its potential therapeutic effects.
Compared to these compounds, this compound offers a distinct profile in terms of potency and selectivity, making it a valuable tool in both research and therapeutic contexts.
特性
IUPAC Name |
5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFUOAXHQLXDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980242.png)

![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)




![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone](/img/structure/B2980255.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2980257.png)
![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)

